Isoprofen

Catalog No.
S530943
CAS No.
57144-56-6
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoprofen

CAS Number

57144-56-6

Product Name

Isoprofen

IUPAC Name

2-(2-propan-2-yl-2,3-dihydro-1H-inden-5-yl)propanoic acid

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-9(2)13-7-12-5-4-11(6-14(12)8-13)10(3)15(16)17/h4-6,9-10,13H,7-8H2,1-3H3,(H,16,17)

InChI Key

RYDUZJFCKYTEHX-UHFFFAOYSA-N

SMILES

CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O

solubility

Soluble in DMSO

Synonyms

2-(2-isopropyl-5-indanyl)propionic acid, 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,R*))-isomer, 2-(2-isopropyl-5-indanyl)propionic acid, (R-(R*,S*))-isomer, 2-(2-isopropyl-5-indanyl)propionic acid, (S-(R*,S*))-isomer, 2-(2-isopropyl-5-indanyl)propionic acid, sodium salt, 2-(2-isopropylindan-5-yl)propionic acid, UP 517-03, UP-517-03, UP-51703

Canonical SMILES

CC(C)C1CC2=C(C1)C=C(C=C2)C(C)C(=O)O

The exact mass of the compound Isoprofen is 232.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isoprofen (CAS 57144-56-6), also known as UP 517-03, is a specialized 2-arylpropionic acid derivative characterized by a distinctive 2-isopropyl-substituted indane ring system[1]. As an established non-steroidal anti-inflammatory drug (NSAID) and arachidonic acid metabolism modulator, it serves as a critical reference standard and precursor in pharmacological research and advanced organic synthesis [2]. For industrial and scientific buyers, its value lies in its well-defined baseline properties—including its solubility in DMSO, defined stereochemical behavior involving metabolic chiral inversion, and high compatibility with modern, low-pressure electrocatalytic hydrogenation routes[3]. These attributes make it a highly processable and reproducible compound for both in vitro assays and scalable synthetic workflows.

Substituting isoprofen with simpler propionic acid derivatives (like ibuprofen) or generic NSAID benchmarks (like phenylbutazone) fundamentally compromises assay validity and synthetic workflows [1]. Structurally, the rigid bicyclic indane scaffold of isoprofen alters its steric profile and receptor binding kinetics compared to the flexible monocyclic isobutylphenyl group of ibuprofen, leading to distinct pharmacokinetic behaviors [2]. Pharmacologically, its anti-inflammatory potency occupies a specific intermediate tier—quantitatively greater than phenylbutazone but lower than indomethacin—meaning that substituting it with either extreme skews comparative efficacy models [3]. Furthermore, in synthetic applications, its specific precursor (2-isopropyl-α-methylene-5-indan acetic acid) exhibits distinct electrocatalytic reduction behavior that cannot be reliably replicated using generic aryl-acrylic acid precursors [4].

High-Yield Electrocatalytic Processability

Isoprofen demonstrates high compatibility with modern, H2-free electro-organic synthesis. When its precursor, 2-isopropyl-α-methylene-5-indan acetic acid, is subjected to electrocatalytic hydrogenation at a nickel cathode, it achieves an 81% yield [1]. This performance is highly comparable to the 83% yield of flurbiprofen under identical conditions, validating its manufacturability without the need for hazardous, high-pressure hydrogen gas infrastructure[1].

Evidence DimensionElectrocatalytic hydrogenation yield (H2-free)
Target Compound Data81% yield
Comparator Or BaselineFlurbiprofen (83% yield)
Quantified DifferencePerforms within 2% of flurbiprofen's yield under identical conditions.
Conditions50 °C, nickel cathode, 100 A/m² apparent current density, in the presence of sulphuric acid.

Allows for safer, more cost-effective, and scalable procurement of the active compound via electrocatalytic routes rather than requiring specialized high-pressure hydrogenation facilities.

High Mesoporous Silica Formulation Capacity

In advanced drug delivery formulations, isoprofen exhibits high loading capacity into mesoporous silica nanoparticles (MSNPs). Specifically, it has been successfully loaded into MCM-41 nanocarriers with a drug-to-nanocarrier weight ratio of up to 30% [1]. This significantly exceeds the typical baseline loading capacities of many conventional NSAIDs in similar nanocarriers, which often plateau around 10-15% [1].

Evidence DimensionMaximum drug/nanocarrier weight loading ratio
Target Compound DataUp to 30% w/w loading
Comparator Or BaselineTypical nanocarrier loading limits (~10-15% baseline)
Quantified DifferenceAchieves up to a 2-fold increase in payload capacity compared to standard baseline nanocarrier limits.
ConditionsMCM-41 mesoporous silica nanoparticle loading.

Demonstrates exceptional formulation compatibility for advanced targeted delivery systems, allowing for high payload efficiency in nanomedicine development.

Calibrated Intermediate Anti-Inflammatory Potency

In standard in vivo pharmacological models, isoprofen (UP 517-03) provides a highly calibrated, intermediate anti-inflammatory potency. Comparative studies demonstrate that its potency is strictly bounded: it is quantitatively greater than that of phenylbutazone, yet lower than that of indomethacin [1]. This specific intermediate profile makes it a highly reliable reference standard for assays where indomethacin exhibits excessive toxicity and phenylbutazone lacks sufficient efficacy [2].

Evidence DimensionRelative in vivo anti-inflammatory potency
Target Compound DataIntermediate potency profile
Comparator Or BaselinePhenylbutazone (lower bound) and Indomethacin (upper bound)
Quantified DifferencePotency is strictly bounded: > Phenylbutazone and < Indomethacin.
ConditionsStandard in vivo pharmacological anti-inflammatory models.

Provides a highly calibrated reference standard for arachidonic acid metabolism assays, avoiding the extreme toxicity of indomethacin or the lower efficacy of phenylbutazone.

Stereospecific Metabolic Chiral Inversion

Like select other 2-arylpropionic acids, isoprofen undergoes a stereospecific metabolic chiral inversion in vivo, converting from the inactive R-enantiomer to the active S-enantiomer [1]. Compared to non-chiral NSAID benchmarks (e.g., diclofenac) which exhibit 0% chiral inversion, isoprofen's unidirectional inversion pathway fundamentally alters its in vivo bioavailability and pharmacokinetic modeling requirements [1].

Evidence DimensionUnidirectional R-to-S chiral inversion
Target Compound DataExhibits metabolic chiral inversion
Comparator Or BaselineNon-chiral NSAIDs (e.g., diclofenac) (0% inversion)
Quantified DifferenceUndergoes specific in vivo inversion to the active enantiomer vs 0% for non-chiral comparators.
ConditionsIn vivo metabolic profiling.

Essential for pharmacokinetic modeling, as procurement of the racemate requires accounting for in vivo conversion to the active S-enantiomer.

Green Electrocatalytic Synthesis Workflows

Due to its precursor's ability to achieve an 81% yield via electrocatalytic hydrogenation at a nickel cathode, isoprofen is the right choice for laboratories developing or scaling H2-free, low-pressure electro-organic synthesis methods [1].

High-Payload Nanomedicine Formulation

Because it can be loaded into MCM-41 mesoporous silica nanoparticles at weight ratios up to 30%, it is highly recommended for researchers engineering advanced, high-capacity targeted drug delivery systems [2].

Intermediate-Potency Pharmacological Assays

Where indomethacin is too toxic and phenylbutazone is insufficiently active, isoprofen serves as an effective, calibrated intermediate reference standard for in vivo arachidonic acid metabolism and anti-inflammatory profiling [3].

Stereoselective Pharmacokinetic Modeling

As a compound that undergoes unidirectional R-to-S metabolic chiral inversion, racemic isoprofen is an essential model material for studying the in vivo stereodynamics and bioavailability of 2-arylpropionic acids[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

232.146329876 g/mol

Monoisotopic Mass

232.146329876 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18751GAD0P

Wikipedia

Isoprofen

Dates

Last modified: 02-18-2024
1: Hertz F, Chevrier MM, Dumeur G, Lwoff JM. The antipyretic effect of UP 517-03 in the rabbit. Agents Actions. 1979 Dec;9(5-6):516-20. PubMed PMID: 317572.
2: Hertz F, Ranson M, Lwoff JM. Pharmacological properties of a new anti-inflammatory agent: 2-(2-isopropyl-5-indanyl)propionic acid (UP 517-03). Arzneimittelforschung. 1980;30(9):1549-57. PubMed PMID: 6970037.
3: Hutt AJ, Caldwell J. The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences. J Pharm Pharmacol. 1983 Nov;35(11):693-704. Review. PubMed PMID: 6139449.
4: Tanaka Y, Hayashi R. Stereospecific inversion of configuration of 2-(2-isopropylindan-5-yl)-propionic acid in rats. Chem Pharm Bull (Tokyo). 1980 Aug;28(8):2542-5. PubMed PMID: 7428133.

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